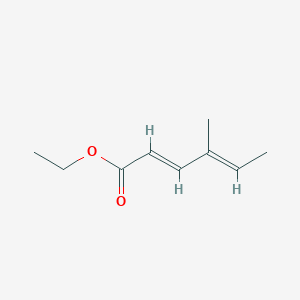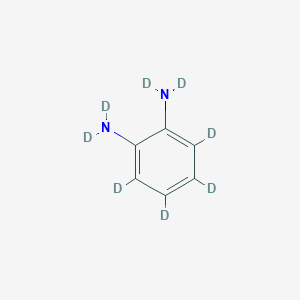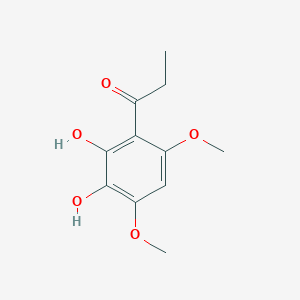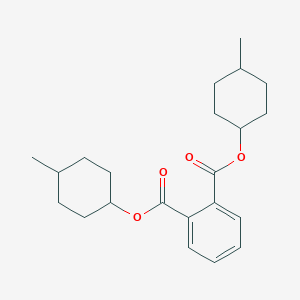
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of metal atom ligand vapor cocondensation techniques. For example, bis(cyclobuta-η6-benzene)metal complexes of chromium(0), molybdenum(0), and tungsten(0) have been prepared, illustrating a methodology that could be adapted for the synthesis of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate by changing the ligand systems (Elschenbroich et al., 1986).
Molecular Structure Analysis
Gas electron-diffraction studies on bis(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene) have revealed non-planar carbocyclic rings, which may provide insight into the structure of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, suggesting significant structural strain and unique molecular conformations (Trætteberg et al., 1982).
Chemical Reactions and Properties
The compound's reactivity has been studied through the synthesis and polymerization of related cyclic monomers, indicating the potential for crosslinking and polymer formation, which could be relevant for material science applications (Moszner et al., 1999).
Physical Properties Analysis
Detailed studies on the physical properties of similar compounds, such as 1,4-bis((4-nitrophenoxy)methyl)benzene and its derivatives, have shown specific electrochemical behaviors and structural characteristics, suggesting that bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate may exhibit unique electrochemical properties suitable for various applications (Haider et al., 2011).
Chemical Properties Analysis
The synthesis of highly functionalized bis(4H-chromene) derivatives through an isocyanide-based pseudo-five-component reaction showcases the chemical versatility of bis-functionalized aromatic compounds, implying that bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate could serve as a precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activity (Shaabani et al., 2009).
Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks (MOFs) : Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate and its derivatives have been used in constructing metal-organic frameworks. For example, flexible dicarboxylate ligands have been synthesized and used with copper ions to form various metal-organic complexes with potential applications in areas like gas storage and catalysis (Dai et al., 2009).
Photovoltaic Materials : These compounds have also shown promise in photovoltaic applications. Main-chain fullerene polymers, which include derivatives of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, have been proposed for use in photovoltaic devices due to their unique electronic and solid-state behaviors (Hiorns et al., 2009).
Catalysis and Chemical Synthesis : Such compounds are often used in the synthesis of complex molecules and materials. For instance, a copper(II) complex supported by cyclohexane-1,4-dicarboxylate was synthesized and demonstrated as an efficient pre-catalyst for oxidation reactions (Hazra et al., 2014).
Chemical Sensors : These compounds have potential applications in the development of chemical sensors. For example, acyclic dithia benzene derivatives, related to bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, have been used to create membrane electrodes sensitive to silver ions (Casabó et al., 1994).
Polymer Science : These compounds are integral in synthesizing various polymers with specific properties, such as those used in aromatic polyamides (Yang et al., 1996).
Photocatalytic Applications : Some coordination polymers built using bis(imidazole) ligands and carboxylate linkers exhibit photocatalytic properties. These materials can degrade organic pollutants under UV light, demonstrating potential for environmental remediation (Cui et al., 2017).
Eigenschaften
IUPAC Name |
bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWMYHRXOJYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609388 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
CAS RN |
18249-11-1 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

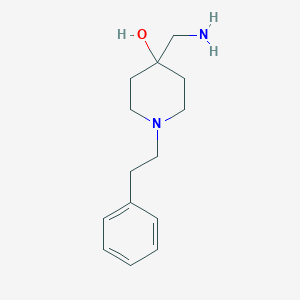
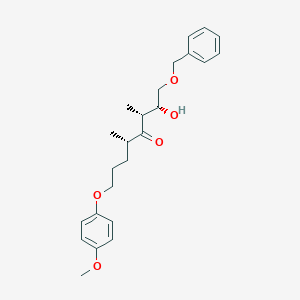
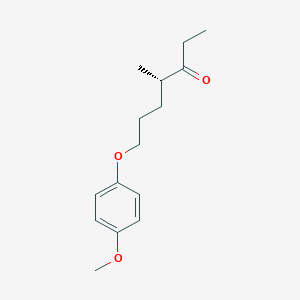


![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)
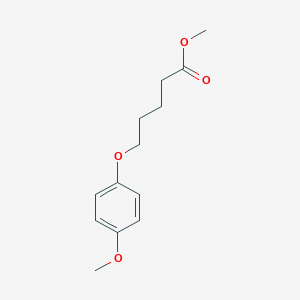


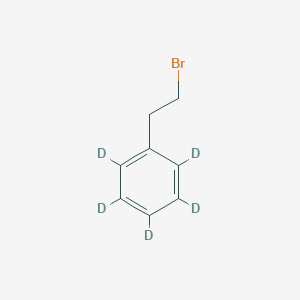
![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)
